N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide
Description
N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a 3-chloro-4-methylphenyl substituent on the amide nitrogen and a methyl(phenyl)sulfamoyl group at the 3-position of the thiophene ring.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-13-8-9-14(12-16(13)20)21-19(23)18-17(10-11-26-18)27(24,25)22(2)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEMIQBDAWZJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting from simple precursors like thiophene or substituted thiophenes.
Introduction of the Carboxamide Group: This can be achieved through reactions such as amidation.
Substitution Reactions: Introducing the chloro-methylphenyl and methyl(phenyl)sulfamoyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methyl groups.
Reduction: Reduction reactions could target the carboxamide group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science, such as in the development of new polymers or electronic materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Thiophene-2-carboxamide Derivatives
N-(3-chlorophenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide (F391-0532)
N-(3-fluoro-4-methylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide (F391-0534)
- N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide Substituents: 4-chlorophenyl (amide), benzylsulfonyl (C3). Molecular Weight: 426.34 g/mol.
Benzo[b]thiophene Analogs
- SAG (3-chloro-N-[4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]benzo[b]thiophene-2-carboxamide) Substituents: Benzo[b]thiophene core, pyridinylbenzyl group. Function: Smoothened receptor agonist. Key Difference: The fused benzene ring in benzo[b]thiophene increases planar rigidity, possibly enhancing receptor binding compared to monocyclic thiophenes .
3-Chloro-N-{[4-(4-morpholinylsulfonyl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide
Comparative Data Table
Biological Activity
N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound that belongs to a class of organic molecules known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a thiophene ring, a carboxamide group, and a sulfamoyl moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the sulfamoyl group enhances its binding affinity to enzymes and receptors involved in various metabolic pathways. This interaction can lead to the inhibition or modulation of enzymatic activities, influencing cellular processes such as proliferation, apoptosis, and inflammation.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Studies have indicated that the compound may possess anticancer properties by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. This mechanism is particularly relevant in cancer therapies targeting rapidly dividing cells . In vitro studies have shown that related compounds can effectively induce apoptosis in cancer cell lines.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been observed in various studies. It has been suggested that it may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators . This property makes it a candidate for treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus. Results indicated an MIC of 6 µg/mL, highlighting its potential as an antibacterial agent.
- Cancer Cell Line Studies : In research involving human cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. This suggests its potential as a lead compound in the development of new anticancer drugs.
Data Table: Biological Activity Summary
Q & A
Q. What are the key steps in synthesizing N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization of a thiophene precursor, sulfamoylation, and carboxamide coupling. Critical parameters include:
- Temperature control : Exothermic steps (e.g., sulfamoylation) require cooling to 0–5°C to avoid side reactions .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility of intermediates .
- Catalysts : Triethylamine or DMAP may accelerate carboxamide bond formation . Yield optimization often requires iterative adjustments of stoichiometry and reaction time, monitored via TLC or HPLC .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR resolve aromatic protons (δ 6.8–8.2 ppm) and sulfamoyl/carboxamide carbonyl signals (δ 165–170 ppm). Discrepancies in splitting patterns may indicate impurities .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and detects fragmentation patterns .
- X-ray crystallography : Resolves steric effects of the 3-chloro-4-methylphenyl group and verifies sulfamoyl geometry .
Q. How do structural features (e.g., sulfamoyl group, chloro-methyl substitution) influence reactivity?
- The sulfamoyl group acts as a hydrogen-bond acceptor, enhancing solubility in polar solvents and enabling enzyme interactions (e.g., lactate dehydrogenase inhibition) .
- The 3-chloro-4-methylphenyl moiety introduces steric hindrance, reducing nucleophilic substitution but stabilizing π-π stacking in crystal lattices .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s interaction with biological targets?
Computational docking studies suggest the sulfamoyl group binds to catalytic lysine residues in enzymes like lactate dehydrogenase , disrupting NAD⁺ cofactor binding. In vitro assays (IC₅₀ values) should validate these predictions via kinetic inhibition assays .
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- DFT calculations : Predict electron density distribution to optimize sulfamoyl electrophilicity .
- Molecular dynamics (MD) : Simulate binding stability with protein targets (e.g., kinases) under physiological conditions .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing chloro groups) with antimicrobial potency .
Q. What strategies address contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., serum concentration, cell line variability). Mitigation strategies include:
- Dose-response curves : Test across a broad concentration range (nM–μM) to identify true IC₅₀ values .
- Orthogonal assays : Combine enzymatic inhibition data with cellular viability assays (e.g., MTT) .
Q. How can solvent and catalyst choices impact regioselectivity in derivatization reactions?
- Polar solvents (e.g., DMSO) favor sulfamoyl oxidation to sulfones, while non-polar solvents (e.g., toluene) promote nucleophilic aromatic substitution at the thiophene ring .
- Palladium catalysts enable Suzuki-Miyaura coupling for introducing aryl groups at the 5-position of the thiophene .
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Continuous flow systems : Improve heat dissipation and mixing for exothermic steps .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting NMR data for this compound?
Signal splitting in ¹H NMR (e.g., doublets for aromatic protons) may indicate diastereomer formation during sulfamoylation. Chiral HPLC or Mosher ester analysis can resolve enantiomeric excess .
Q. What comparative studies exist between this compound and structurally analogous derivatives?
- N-(3-CHLORO-4-METHYLPHENYL)-2-(4-PHENOXY)ACETAMIDE : Lacks the thiophene ring, reducing π-stacking interactions and enzymatic inhibition .
- Ethyl 4-methylthiophene-3-carboxylate : Simplified structure with lower molecular weight but diminished solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
